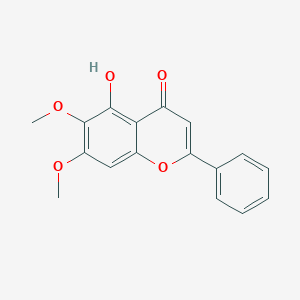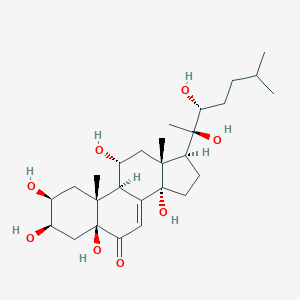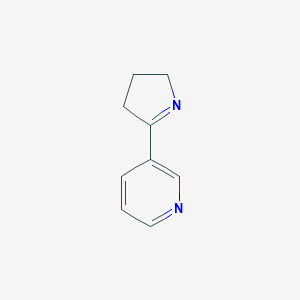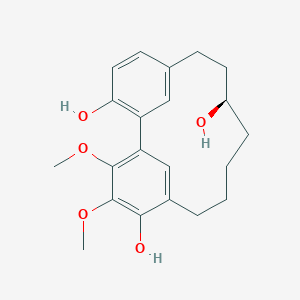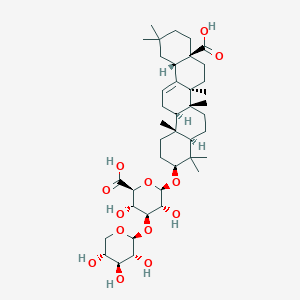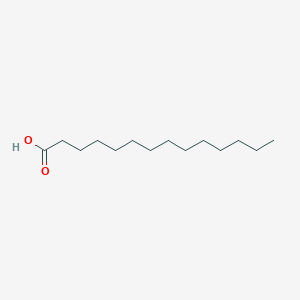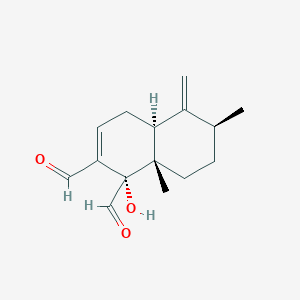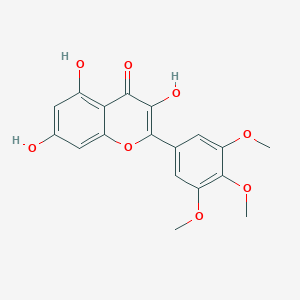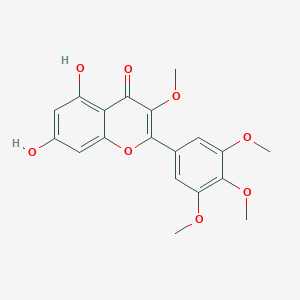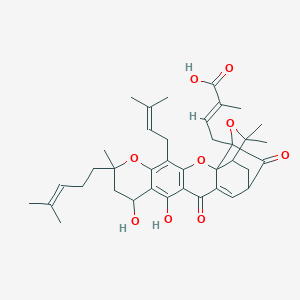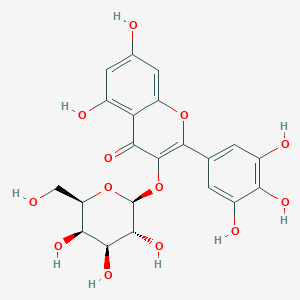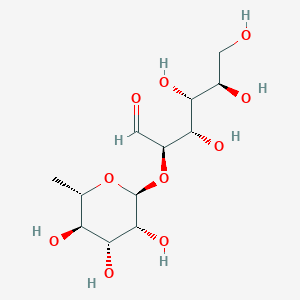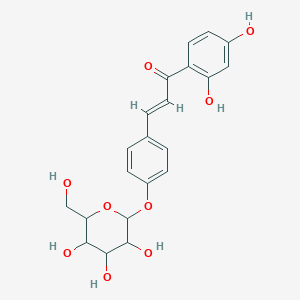![molecular formula C11H8N2 B191983 9H-吡啶并[3,4-b]吲哚 CAS No. 244-63-3](/img/structure/B191983.png)
9H-吡啶并[3,4-b]吲哚
概述
描述
诺哈曼,也称为去甲哈曼,是一种天然存在的β-咔啉生物碱。它存在于多种植物中,包括草麻黄,并以其生物活性而闻名。 诺哈曼是一种强效且可逆的单胺氧化酶抑制剂,使其成为各个科学领域关注的化合物 .
科学研究应用
作用机制
诺哈曼主要通过抑制单胺氧化酶(MAO-A 和 MAO-B)发挥其作用。 这种抑制导致大脑中单胺(如多巴胺和血清素)水平升高,这可能具有抗抑郁作用 . 此外,诺哈曼通过抑制特定转运蛋白影响植物中的极性生长素运输,导致生长模式发生改变 .
生化分析
Biochemical Properties
9H-Pyrido[3,4-B]indole has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit indoleamine 2,3-dioxygenase (IDO) . It also exhibits inhibitory effects on cytochrome P450 (CYP)-related activities .
Cellular Effects
The cellular effects of 9H-Pyrido[3,4-B]indole are diverse. It acts as a monoamine oxidase (MAO) inhibitor and might benefit Parkinson’s disease (PD) . High levels of this compound in plasma are found in PD . It also has been shown to inhibit the proliferation of certain cell types .
Molecular Mechanism
The molecular mechanism of 9H-Pyrido[3,4-B]indole involves its interaction with various biomolecules. It has been suggested that its inhibitory effect on CYP results in the inhibition of excess metabolism . This is more likely the mechanism for its comutagenic action than the intercalation .
Temporal Effects in Laboratory Settings
The effects of 9H-Pyrido[3,4-B]indole can change over time in laboratory settings. For instance, it has been reported that the compound exhibits a potent tremor-producing effect
Dosage Effects in Animal Models
The effects of 9H-Pyrido[3,4-B]indole can vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it is known that the compound exhibits various biological effects, which could potentially vary with dosage .
Metabolic Pathways
9H-Pyrido[3,4-B]indole is involved in various metabolic pathways. It has been found to inhibit indoleamine 2,3-dioxygenase (IDO), suggesting its involvement in the kynurenine pathway
准备方法
合成路线和反应条件
诺哈曼可以通过多种方法合成。 一种常见的方法包括取代的4-芳基-3-叠氮基吡啶的热解 . 该反应通常需要特定的条件,例如高温,以促进β-咔啉结构的形成。
工业生产方法
诺哈曼的工业生产通常涉及从天然来源中提取,例如草麻黄。 提取过程包括溶剂萃取,然后进行纯化步骤以分离纯形式的化合物 .
化学反应分析
反应类型
诺哈曼会发生各种化学反应,包括:
氧化: 诺哈曼可以被氧化形成不同的衍生物。
还原: 还原反应可以改变诺哈曼的结构,导致形成还原衍生物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如过氧化氢用于氧化)、还原剂(如硼氢化钠用于还原)以及各种亲核试剂用于取代反应。 这些反应的条件根据所需产物而异 .
主要形成的产物
相似化合物的比较
诺哈曼是β-咔啉家族的一部分,其中包括其他化合物,如哈曼、哈敏和哈马林 . 这些化合物具有相似的结构和生物活性,但在其特异性作用和效力方面有所不同。例如:
诺哈曼的独特性在于它既是单胺氧化酶抑制剂,又对植物生长有影响,使其成为各种应用的通用化合物。
属性
IUPAC Name |
9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFRHYZBTHREPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7259-44-1 (hydrochloride) | |
| Record name | Norharman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021070 | |
| Record name | Norharman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Carboline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>25.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
244-63-3 | |
| Record name | β-Carboline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norharman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norharman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norharman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-pyrido[3,4-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORHARMAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94HMA1I78O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-Carboline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199 °C | |
| Record name | beta-Carboline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of norharmane?
A1: Norharmane has a molecular formula of C11H8N2 and a molecular weight of 168.19 g/mol. []
Q2: What spectroscopic data is available for norharmane?
A2: Norharmane characterization includes techniques like 1H NMR, UV/Vis, mass spectrometry, and gas chromatography/mass spectrometry. [, , ] These methods provide information about its structure, electronic transitions, and fragmentation patterns.
Q3: How does norharmane interact with biological targets?
A3: Norharmane demonstrates interaction with various biological targets. For instance, it acts as an inverse agonist of benzodiazepine receptors, influencing GABAergic neurotransmission. [, , , ] Additionally, norharmane exhibits inhibitory activity against enzymes like monoamine oxidase (MAO) [, , ] and juvenile hormone epoxide hydrolase (JHEH). [, ]
Q4: What are the downstream effects of norharmane's interaction with its targets?
A4: Norharmane's interaction with its targets leads to a range of downstream effects. For example, its inverse agonism at benzodiazepine receptors can influence anxiety, learning, and memory. [, , , ] Inhibition of MAO can affect dopamine levels, potentially impacting mood and motor function. [, ] Furthermore, its interaction with JHEH can influence insect development. [, ]
Q5: What are the known applications of norharmane?
A5: Research on norharmane reveals diverse potential applications:
- Pharmacological: Its interactions with benzodiazepine receptors and MAO make it relevant for studying anxiety, depression, and neurodegenerative diseases. [, , , , , ]
- Insecticidal: Norharmane displays insecticidal activity and influences termite development, suggesting potential as a biopesticide. [, , , ]
- Algicidal: Studies demonstrate its inhibitory effects on the growth of cyanobacteria and green algae, indicating potential as an algicide. []
- Analytical Chemistry: Norharmane is utilized as a matrix in MALDI-TOF mass spectrometry for analyzing highly sulfated glycosaminoglycans. []
Q6: Have there been computational chemistry studies on norharmane?
A6: Yes, computational studies have been conducted on norharmane. Molecular docking simulations were used to investigate its binding interactions with the glycine receptor, providing insights into its subunit specificity. [] Density functional theory calculations have also been employed to study its interactions with fluoride ions and proton transfer mechanisms. []
Q7: What is the structure-activity relationship (SAR) of norharmane?
A7: SAR studies on norharmane and its derivatives reveal the impact of structural modifications on their biological activity. For example, the presence of a methyl group at the 9-position significantly influences its photosensitizing properties and DNA damage potential. [, ] Additionally, the presence or absence of specific functional groups affects its interaction with glycine receptors and subsequent subunit specificity. []
Q8: What is known about the toxicology and safety profile of norharmane?
A8: While norharmane exhibits various biological activities, its toxicological profile necessitates careful consideration. Studies in sheep have shown that high doses of norharmane can induce neurological effects such as limb paresis and tremors. [, ]
Q9: What are the potential long-term effects of norharmane exposure?
A9: The long-term effects of norharmane exposure require further investigation. Research suggests it can damage DNA upon UVA exposure, potentially increasing the risk of mutations and cellular damage. [, , ]
Q10: What is the environmental impact of norharmane?
A10: Norharmane's presence in various organisms and potential applications as a biopesticide or algicide raise concerns about its ecological impact. Further research is needed to assess its effects on non-target organisms and its persistence in the environment. [, , ]
Q11: Are there any strategies for mitigating the negative environmental impacts of norharmane?
A11: While the provided research doesn't focus on mitigation strategies, responsible use and disposal practices are crucial. Additionally, investigating biodegradable alternatives or exploring methods to degrade norharmane in the environment could minimize its ecological footprint.
Q12: What is known about the pharmacokinetics (PK) of norharmane?
A12: Information on norharmane's PK, including its absorption, distribution, metabolism, and excretion (ADME), is limited in the provided research. Further studies are needed to understand its behavior in vivo fully.
Q13: Has norharmane demonstrated efficacy in in vitro or in vivo models?
A13: Yes, norharmane exhibits efficacy in various models. For instance, it reduces immobility time in the forced swim test, suggesting antidepressant-like effects. [] It also inhibits the growth of cyanobacteria and green algae in co-cultivation experiments. [] Additionally, it affects JHEH activity in termite extracts, indicating potential for influencing insect development. [, ]
Q14: What analytical methods are used to characterize and quantify norharmane?
A14: Several analytical techniques are employed for norharmane analysis, including:
- Chromatographic methods: TLC and HPLC are used for separation and quantification. [, , , ]
- Spectroscopic methods: UV/Vis, fluorescence, and NMR spectroscopy provide structural information and quantify norharmane. [, , , ]
- Mass spectrometry: GC/MS and LC/MS are utilized for identification and quantification, particularly in complex matrices. [, , , ]
Q15: Are there validated analytical methods for norharmane?
A15: While specific validation details aren't extensively discussed, the research implies the use of established and validated methods for norharmane analysis. For instance, HPLC methods are commonly validated for accuracy, precision, and specificity in quantifying compounds like norharmane. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
